1-Ethyl-4-hydroxypyridin-2(1H)-one
CAS No.:
Cat. No.: VC18649818
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO2 |
|---|---|
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1-ethyl-4-hydroxypyridin-2-one |
| Standard InChI | InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3 |
| Standard InChI Key | JXMREYFPXGFCLI-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=CC1=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Ethyl-4-hydroxypyridin-2(1H)-one (C₇H₉NO₂; molecular weight 139.15 g/mol) features a six-membered pyridinone ring with:
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Ethyl group: Substituted at the N1 position, enhancing lipophilicity and influencing pharmacokinetic properties .
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Hydroxyl group: Located at C4, enabling hydrogen bonding and participation in redox reactions .
Table 1: Comparative Structural Features of Pyridinone Derivatives
| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Ethyl-4-hydroxypyridin-2(1H)-one | Not available | C₇H₉NO₂ | N1-ethyl, C4-hydroxyl | 139.15 |
| 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | 61296-13-7 | C₈H₁₁NO₂ | N1-ethyl, C4-hydroxyl, C6-methyl | 153.18 |
| 4-Hydroxypyridin-2(1H)-one | 626-03-9 | C₅H₅NO₂ | C4-hydroxyl | 111.10 |
The absence of a C6 methyl group in 1-ethyl-4-hydroxypyridin-2(1H)-one distinguishes it from CAS 61296-13-7, potentially altering its electronic distribution and reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via N-alkylation of 4-hydroxypyridin-2(1H)-one using ethylating agents:
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Reaction Setup:
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Mechanism:
The base deprotonates the hydroxyl group at C2, generating a nucleophilic oxygen that attacks the ethylating agent. Steric and electronic effects influence regioselectivity, favoring N1-alkylation over O-alkylation. -
Yield Optimization:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and purity:
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Advantages: Improved heat transfer, reduced reaction time, and scalability.
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Purification: Recrystallization from ethanol-water mixtures or chromatography achieves >98% purity .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxyl group at C4 undergoes oxidation with agents like KMnO₄ to form a ketone, yielding 4-oxo-1-ethylpyridin-2(1H)-one.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone derivative, altering its bioactivity profile.
Electrophilic Substitution
The electron-rich C5 position undergoes halogenation (e.g., Cl₂, Br₂) or nitration (HNO₃/H₂SO₄), enabling further derivatization.
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 4-Oxo-1-ethylpyridin-2(1H)-one | Intermediate for anticancer agents |
| Reduction | H₂, Pd-C, ethanol | 1-Ethylpiperidin-4-ol-2-one | Neuropharmacological studies |
| Halogenation | Cl₂, FeCl₃, 25°C | 5-Chloro-1-ethyl-4-hydroxypyridin-2(1H)-one | Antimicrobial agent synthesis |
Industrial and Research Applications
Pharmaceutical Intermediates
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Kinase Inhibitors: Serves as a scaffold for ATP-competitive inhibitors (e.g., JAK2, EGFR).
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Metal Chelators: The hydroxyl and keto groups enable chelation of Fe³⁺ and Cu²⁺, useful in treating iron overload disorders .
Agrochemical Development
Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Comparison with Structural Analogs
1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7)
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Enhanced Lipophilicity: The C6 methyl group increases logP by 0.5 units, improving blood-brain barrier penetration .
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Synthetic Challenges: Steric hindrance from the methyl group reduces alkylation efficiency by 20% compared to the non-methylated analog .
4-Hydroxypyridin-2(1H)-one (CAS 626-03-9)
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